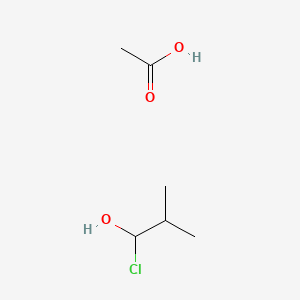
1-Propanol, 1-chloro-2-methyl-, acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanol, 1-chloro-2-methyl-, acetate is an organic compound with the molecular formula C6H11ClO2 It is a derivative of 1-propanol, where the hydroxyl group is replaced by a chloro group and an acetate group is attached
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propanol, 1-chloro-2-methyl-, acetate can be synthesized through the esterification of 1-chloro-2-methyl-1-propanol with acetic acid. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to proceed efficiently. The reaction conditions include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the yield and purity of the product. The use of advanced catalysts and controlled reaction environments ensures the efficient conversion of reactants to the desired ester.
Chemical Reactions Analysis
Types of Reactions: 1-Propanol, 1-chloro-2-methyl-, acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 1-propanol derivatives.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 1-chloro-2-methyl-1-propanol and acetic acid.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes, depending on the oxidizing agent used.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Hydrolysis: Dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.
Major Products Formed:
Substitution: 1-Propanol derivatives.
Hydrolysis: 1-Chloro-2-methyl-1-propanol and acetic acid.
Oxidation: Carboxylic acids or aldehydes.
Scientific Research Applications
1-Propanol, 1-chloro-2-methyl-, acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Investigated for its potential effects on biological systems and its use in biochemical assays.
Medicine: Explored for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Propanol, 1-chloro-2-methyl-, acetate involves its interaction with molecular targets through its functional groups. The chloro group can participate in nucleophilic substitution reactions, while the acetate group can undergo hydrolysis. These interactions can lead to the formation of reactive intermediates that exert specific effects on biological or chemical systems.
Comparison with Similar Compounds
1-Chloro-2-methyl-2-propanol: Shares the chloro and methyl groups but lacks the acetate group.
2-Chloro-1-propanol: Similar structure but with the chloro group at a different position.
1-Chloro-2-methylpropene: An unsaturated analog with a double bond.
Uniqueness: 1-Propanol, 1-chloro-2-methyl-, acetate is unique due to the presence of both chloro and acetate groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in multiple fields make it a compound of significant interest.
Properties
CAS No. |
13398-05-5 |
|---|---|
Molecular Formula |
C6H13ClO3 |
Molecular Weight |
168.62 g/mol |
IUPAC Name |
acetic acid;1-chloro-2-methylpropan-1-ol |
InChI |
InChI=1S/C4H9ClO.C2H4O2/c1-3(2)4(5)6;1-2(3)4/h3-4,6H,1-2H3;1H3,(H,3,4) |
InChI Key |
NNVOESNEKUOTCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(O)Cl.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



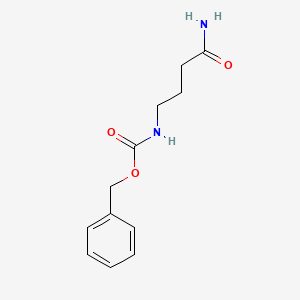
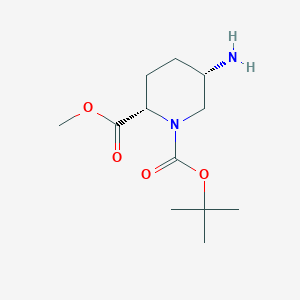
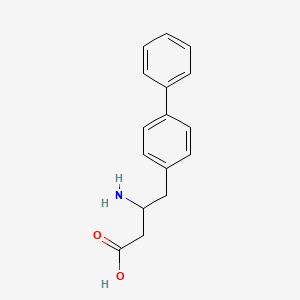
![2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine](/img/structure/B12283419.png)
![Ethyl 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate](/img/structure/B12283423.png)
![8-[tert-butyl(dimethyl)silyl]oxy-4-[2-[1-[tert-butyl(dimethyl)silyl]oxycyclopropyl]ethynyl]-6-chloro-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one](/img/structure/B12283424.png)
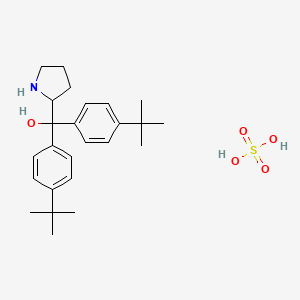
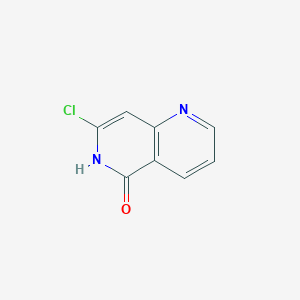

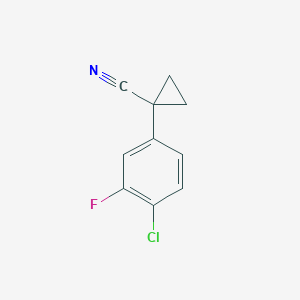
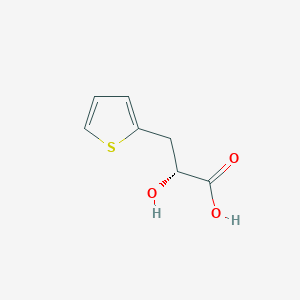
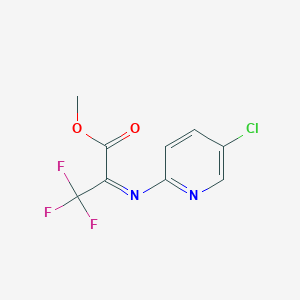
![D-Ornithine, N5-[[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 2,3,4,5,6-pentafluorophenyl ester](/img/structure/B12283462.png)
